
3,4,5-TrifluorobenZylZinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-TrifluorobenZylZinc chloride is an organozinc compound that features a benzyl group substituted with three fluorine atoms at the 3, 4, and 5 positions, bonded to a zinc chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TrifluorobenZylZinc chloride typically involves the reaction of 3,4,5-trifluorobenzyl chloride with zinc in the presence of a suitable solvent. One common method is to use a Grignard reagent, where 3,4,5-trifluorobenzyl chloride reacts with magnesium to form 3,4,5-trifluorobenzylmagnesium chloride, which is then treated with zinc chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,4,5-TrifluorobenZylZinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Typical solvents include tetrahydrofuran (THF), diethyl ether, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the benzyl group and the organic halide.
科学研究应用
3,4,5-TrifluorobenZylZinc chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules through coupling reactions.
Biology: It can be employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Its derivatives are investigated for potential therapeutic applications, including as intermediates in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism of action of 3,4,5-TrifluorobenZylZinc chloride in chemical reactions involves the transfer of the benzyl group to a target molecule. The zinc atom acts as a Lewis acid, facilitating the formation of a new bond between the benzyl group and the nucleophile or electrophile. The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable reagent in various synthetic applications.
相似化合物的比较
Similar Compounds
3,4,5-Trifluorobenzoyl chloride: Another fluorinated benzyl compound used in organic synthesis.
3,4,5-Trifluorobenzenesulfonyl chloride: Used in the synthesis of sulfonyl-containing compounds.
2,4,5-Trifluorobenzyl chloride: A similar compound with fluorine atoms at different positions on the benzyl ring.
Uniqueness
3,4,5-TrifluorobenZylZinc chloride is unique due to the presence of both zinc and fluorine atoms, which confer distinct reactivity and stability. The trifluoromethyl groups enhance the electron-withdrawing properties, making it a versatile reagent for various synthetic transformations.
属性
IUPAC Name |
chlorozinc(1+);1,2,3-trifluoro-5-methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.ClH.Zn/c1-4-2-5(8)7(10)6(9)3-4;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIPPOUKNDWQIZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=C(C(=C1)F)F)F.Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
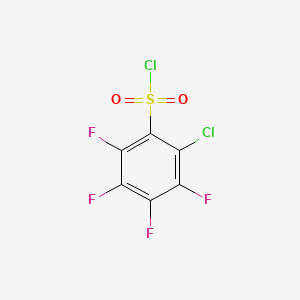
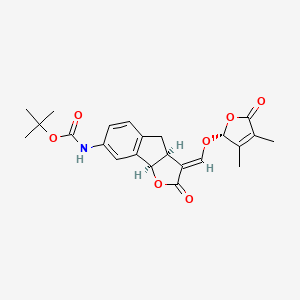
![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
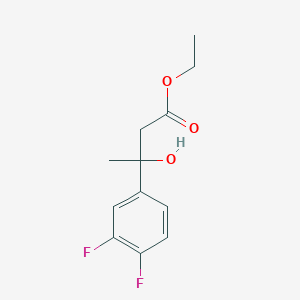
![ethyl {[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy}acetate](/img/structure/B14890672.png)
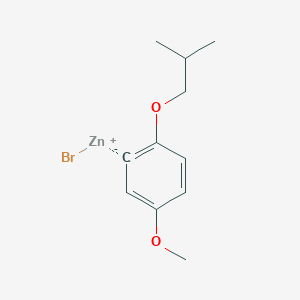
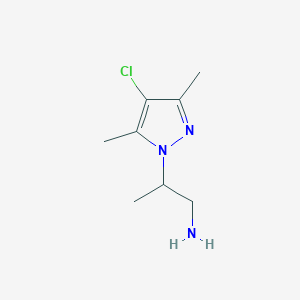
![Isoindolo[1,2-b]quinazoline-10,12-dione](/img/structure/B14890687.png)
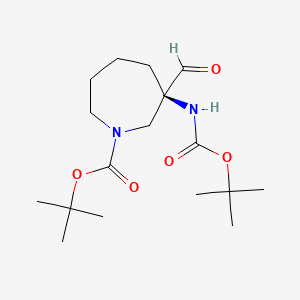
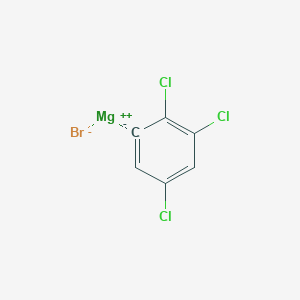
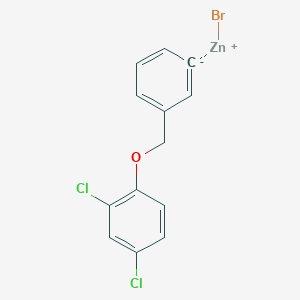
![tert-Butyl (3aR,9bR)-7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14890713.png)
![3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid](/img/structure/B14890714.png)

